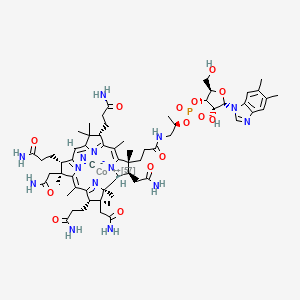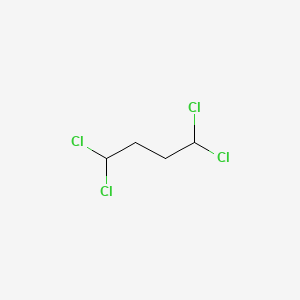
1,1,4,4-Tetrachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetrachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4 It is a derivative of butane where four hydrogen atoms are replaced by chlorine atoms at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrachlorobutane can be synthesized through the chlorination of butane. The process involves the addition of chlorine gas to butane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, this compound is produced by accommodating a reaction liquid containing 3,4-dichloro-1-butene in a reaction vessel. Chlorine gas is then supplied to the gas-phase portion of the reaction vessel, reacting with the 3,4-dichloro-1-butene to form this compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols or ketones.
Reduction Reactions: Products include partially or fully dechlorinated butanes.
Scientific Research Applications
1,1,4,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetrachlorobutane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved depend on the specific conditions and reagents used in the reactions.
Comparison with Similar Compounds
1,2,3,4-Tetrachlorobutane: A chloroalkane with chlorine atoms at positions 1, 2, 3, and 4.
1,2,2,4-Tetrachlorobutane: Another isomer with chlorine atoms at positions 1, 2, 2, and 4
Uniqueness: 1,1,4,4-Tetrachlorobutane is unique due to the specific positioning of its chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where other isomers may not be suitable.
Properties
CAS No. |
33455-24-2 |
|---|---|
Molecular Formula |
C4H6Cl4 |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
1,1,4,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-3(6)1-2-4(7)8/h3-4H,1-2H2 |
InChI Key |
IXFRXRYBVZIBDO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





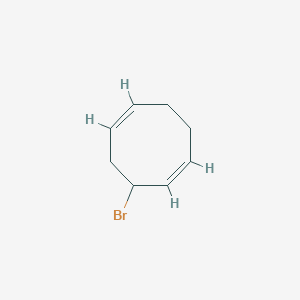
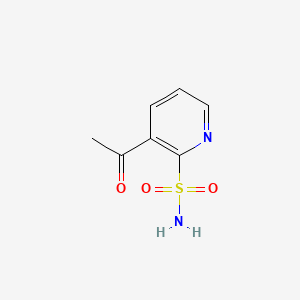
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
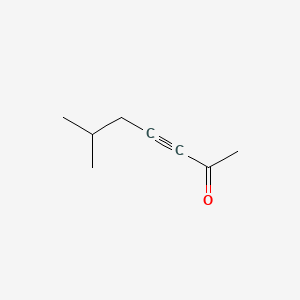
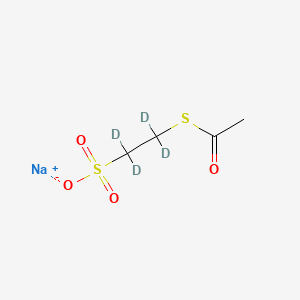

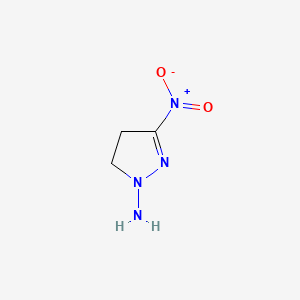
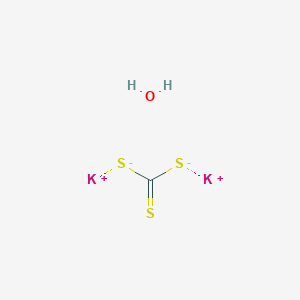
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
